3-(Oxan-4-yl)azepane 3-(Oxan-4-yl)azepane
Brand Name: Vulcanchem
CAS No.: 1547080-97-6
VCID: VC6168825
InChI: InChI=1S/C11H21NO/c1-2-6-12-9-11(3-1)10-4-7-13-8-5-10/h10-12H,1-9H2
SMILES: C1CCNCC(C1)C2CCOCC2
Molecular Formula: C11H21NO
Molecular Weight: 183.295

3-(Oxan-4-yl)azepane

CAS No.: 1547080-97-6

Cat. No.: VC6168825

Molecular Formula: C11H21NO

Molecular Weight: 183.295

* For research use only. Not for human or veterinary use.

3-(Oxan-4-yl)azepane - 1547080-97-6

Specification

CAS No. 1547080-97-6
Molecular Formula C11H21NO
Molecular Weight 183.295
IUPAC Name 3-(oxan-4-yl)azepane
Standard InChI InChI=1S/C11H21NO/c1-2-6-12-9-11(3-1)10-4-7-13-8-5-10/h10-12H,1-9H2
Standard InChI Key SUVDCNQDCJXNDX-UHFFFAOYSA-N
SMILES C1CCNCC(C1)C2CCOCC2

Introduction

Structural Characteristics and Molecular Properties

Chemical Identity

3-(Oxan-4-yl)azepane (CAS 1547080-97-6) has the molecular formula C11_{11}H21_{21}NO . Its IUPAC name denotes a seven-membered azepane ring (C6_6H13_{13}N) substituted at the 3-position with an oxan-4-yl group (C5_5H9_9O). The oxane ring adopts a chair conformation, while the azepane ring exhibits puckered geometry, influencing its reactivity and intermolecular interactions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC11_{11}H21_{21}NO
Molecular Weight183.29 g/mol
Boiling PointEstimated 250–270°C (extrapolated)
LogP (Partition Coeff.)~2.1 (predicted)

Synthetic Methodologies

Ring-Closing Metathesis (RCM)

A common route to azepane derivatives involves RCM using Grubbs catalysts. For example:

  • Precursor Preparation: React hept-6-enoic acid with N-methylallylamine to form an amide.

  • Metathesis: Catalyze with Grubbs II to yield a bicyclic lactam .

  • Reduction: Treat with lithium aluminum hydride (LAH) to reduce the lactam to azepane .

Example Reaction Scheme:

Azepane+4-BromotetrahydropyranK2CO3,DMF3-(Oxan-4-yl)azepane+KBr\text{Azepane} + \text{4-Bromotetrahydropyran} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{3-(Oxan-4-yl)azepane} + \text{KBr}

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The compound’s logP of ~2.1 suggests moderate lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility. Computational models predict poor solubility in water (<1 mg/mL) but high solubility in DMSO (>50 mg/mL) .

Metabolic Stability

Analogous azepanes undergo hepatic metabolism via cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6. The oxane moiety may reduce first-pass metabolism by sterically shielding reactive sites .

Industrial and Research Applications

Pharmaceutical Intermediate

3-(Oxan-4-yl)azepane serves as a building block for:

  • Dopamine D3 Receptor Ligands: Analogous azepanes are used in antipsychotic drug candidates .

  • Antidepressants: NDRI activity parallels that of nomifensine derivatives .

Materials Science

The compound’s rigid bicyclic structure makes it a candidate for:

  • Liquid Crystals: Modifying mesophase stability via steric effects.

  • Polymer Crosslinkers: Enhancing thermal resistance in epoxy resins .

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